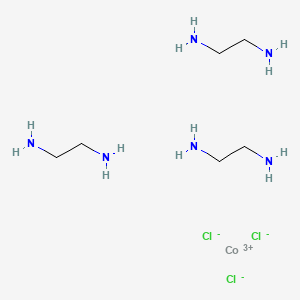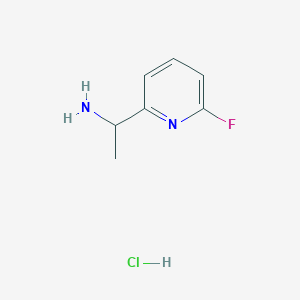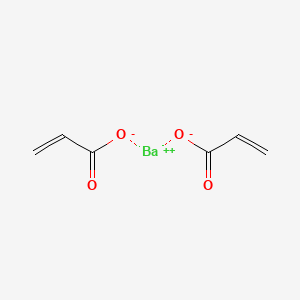
2-Propenoic acid,barium salt(9ci)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barium acrylate monomer is an organometallic compound with the chemical formula C₆H₆BaO₄. It is a white to off-white powder or crystalline substance. This compound is a barium salt of acrylic acid and is used in various industrial and scientific applications due to its unique properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Barium acrylate monomer can be synthesized through the reaction of barium hydroxide with acrylic acid. The reaction typically occurs in an aqueous medium, where barium hydroxide reacts with acrylic acid to form barium acrylate and water. The reaction is as follows:
Ba(OH)2+2CH2=CHCOOH→Ba(CH2=CHCOO)2+2H2O
Industrial Production Methods: In industrial settings, the synthesis of barium acrylate monomer can be carried out in a continuous flow process. This method involves the reaction of acrylic acid with barium hydroxide in a tubular reactor, ensuring high conversion rates and minimizing side products .
Análisis De Reacciones Químicas
Types of Reactions: Barium acrylate monomer undergoes various chemical reactions, including:
Polymerization: The vinyl group in the acrylate moiety is highly reactive and can undergo free-radical polymerization to form polyacrylates.
Substitution Reactions: The barium ion can be replaced by other metal ions in substitution reactions.
Common Reagents and Conditions:
Polymerization: Initiated by free-radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under heat or UV light.
Substitution Reactions: Typically involve the use of metal salts in aqueous solutions.
Major Products:
Polymerization: Results in the formation of poly(barium acrylate).
Substitution Reactions: Yield different metal acrylates depending on the substituting metal ion.
Aplicaciones Científicas De Investigación
Barium acrylate monomer has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of polyacrylates and copolymers.
Biology: Employed in the development of biomaterials and drug delivery systems.
Medicine: Investigated for its potential use in medical implants and coatings due to its biocompatibility.
Industry: Utilized in the production of adhesives, coatings, and sealants
Mecanismo De Acción
The mechanism of action of barium acrylate monomer primarily involves its ability to undergo polymerization. The vinyl group in the acrylate moiety reacts with free radicals to form long polymer chains. This process is exothermic and can be initiated by heat or UV light. The resulting polymers have unique properties such as flexibility, toughness, and resistance to environmental factors .
Comparación Con Compuestos Similares
2-Ethylhexyl Acrylate: Used in pressure-sensitive adhesives.
Cyclohexyl Acrylate: Employed in automotive clear lacquers.
2-Hydroxyethyl Acrylate: Crosslinkable with di-isocyanates to form gels.
Uniqueness of Barium Acrylate Monomer: Barium acrylate monomer is unique due to the presence of the barium ion, which imparts specific properties such as increased density and potential for use in specialized applications like radiation shielding materials. Its ability to form stable polymers with desirable mechanical properties makes it distinct from other acrylates .
Propiedades
Fórmula molecular |
C6H6BaO4 |
|---|---|
Peso molecular |
279.44 g/mol |
Nombre IUPAC |
barium(2+);prop-2-enoate |
InChI |
InChI=1S/2C3H4O2.Ba/c2*1-2-3(4)5;/h2*2H,1H2,(H,4,5);/q;;+2/p-2 |
Clave InChI |
ONQPQIFFWHMGGE-UHFFFAOYSA-L |
SMILES canónico |
C=CC(=O)[O-].C=CC(=O)[O-].[Ba+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


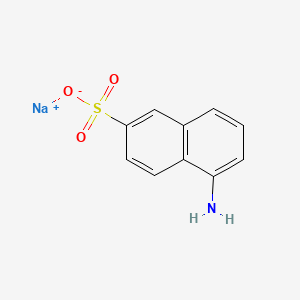



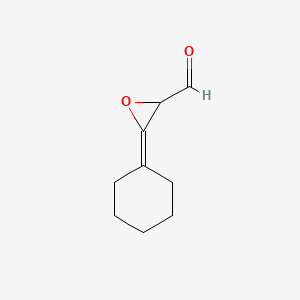
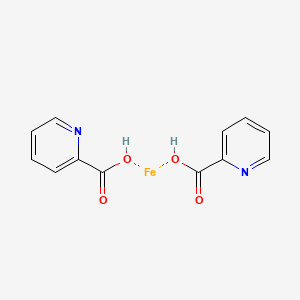
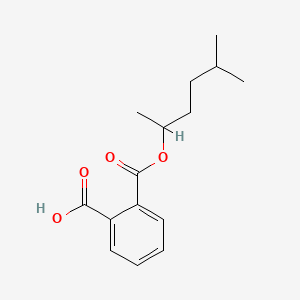
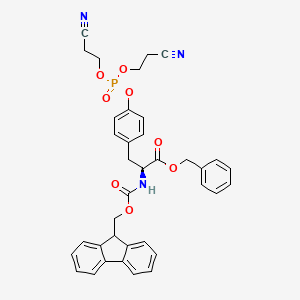
![(2S)-2-[[(3R)-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid](/img/structure/B13827081.png)
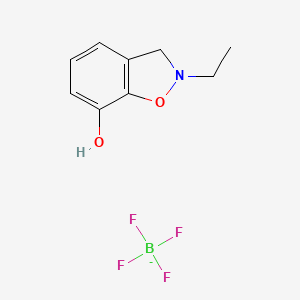
![N-(4-cyanophenyl)-N'-[(sodiosulfo)methyl]urea](/img/structure/B13827087.png)

